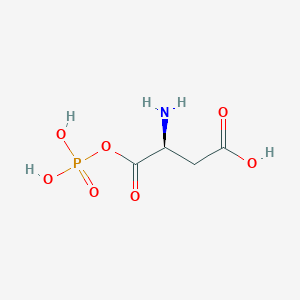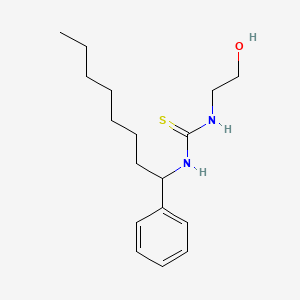
4-Biphenylacetic acid, 4'-chloro-5-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Biphenylacetic acid, 4’-chloro-5-methoxy- is a derivative of 4-Biphenylacetic acid, which is known for its non-steroidal anti-inflammatory properties. This compound is characterized by the presence of a biphenyl structure with an acetic acid group, a chlorine atom at the 4’ position, and a methoxy group at the 5 position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenylacetic acid, 4’-chloro-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Methoxylation: The methoxy group is introduced at the 5 position using methanol in the presence of a base like sodium methoxide.
Acetic Acid Group Introduction: The acetic acid group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination and Methoxylation: Using large reactors for the chlorination and methoxylation steps to ensure uniformity and efficiency.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-Biphenylacetic acid, 4’-chloro-5-methoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the chlorine or methoxy groups under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different applications.
科学的研究の応用
4-Biphenylacetic acid, 4’-chloro-5-methoxy- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating inflammatory diseases.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 4-Biphenylacetic acid, 4’-chloro-5-methoxy- involves:
Inhibition of Prostaglandin Synthesis: It inhibits the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins, thereby reducing inflammation and pain.
Molecular Targets: The primary molecular targets are the COX-1 and COX-2 enzymes.
Pathways Involved: The inhibition of the COX pathway leads to a decrease in the production of inflammatory mediators.
類似化合物との比較
Similar Compounds
4-Biphenylacetic Acid: The parent compound without the chlorine and methoxy groups.
4’-Chloro-4-Biphenylacetic Acid: A derivative with only the chlorine substitution.
4’-Methoxy-4-Biphenylacetic Acid: A derivative with only the methoxy substitution.
Uniqueness
4-Biphenylacetic acid, 4’-chloro-5-methoxy- is unique due to the combined presence of both chlorine and methoxy groups, which can enhance its biological activity and chemical reactivity compared to its simpler derivatives.
This detailed article provides a comprehensive overview of 4-Biphenylacetic acid, 4’-chloro-5-methoxy-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
77894-10-1 |
|---|---|
分子式 |
C15H13ClO3 |
分子量 |
276.71 g/mol |
IUPAC名 |
2-[4-(4-chlorophenyl)-2-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-8-11(2-3-12(14)9-15(17)18)10-4-6-13(16)7-5-10/h2-8H,9H2,1H3,(H,17,18) |
InChIキー |
MWSAFGVWIYCCAF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


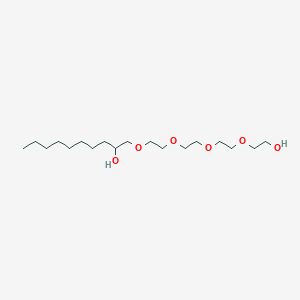
![6-Methyl-2-[(trimethylsilyl)methyl]cyclohex-3-ene-1-carbaldehyde](/img/structure/B14450963.png)
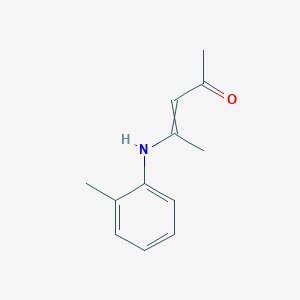

![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
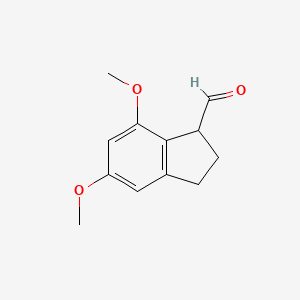
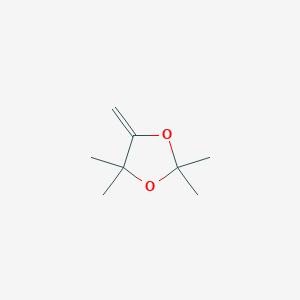
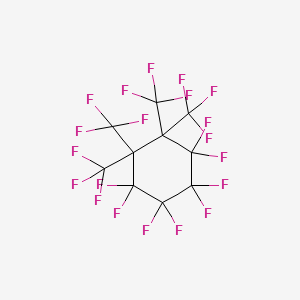
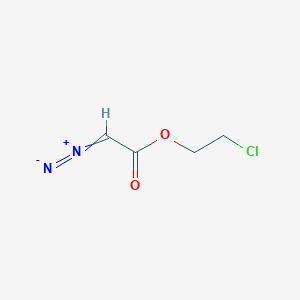
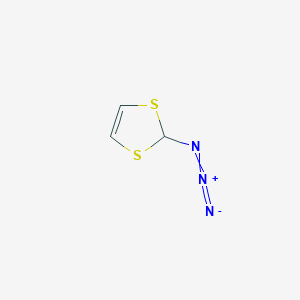
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)
![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
